molecular formula C10H9NO4 B1591842 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 209225-00-3

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B1591842
CAS No.: 209225-00-3
M. Wt: 207.18 g/mol
InChI Key: DBDFIUAOEDQFQG-UHFFFAOYSA-N
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Description

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound that belongs to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of a nitro group and a carboxylic acid group in this compound makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indene derivatives.

Scientific Research Applications

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Exploration as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the functional groups present and the context of its use. For instance, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10(13)7-4-6-2-1-3-9(11(14)15)8(6)5-7/h1-3,7H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDFIUAOEDQFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594985
Record name 4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209225-00-3
Record name 4-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-cyano-2-ethoxycarbonyl-4-nitroindan (21 g, 81 mmol), acetic acid (290 mL), hydrochloric acid (37%, 130 mL) and water (140 mL) was stirred under reflux temperature over night. The acid was evaporated in vacuo and the residue was made alkaline with a 2 M sodium hydroxide solution. The mixture was stirred at room temperature, insoluble matter was filtered and the filtrate was acidified with hydrochloric acid. The obtained precipitate was filtered and washed with water to afford 18 gram of the crude acid: mp ˜140° C.; EIMS (70 eV) m/z (relative intensity) 207 (40, M+).
Name
2-cyano-2-ethoxycarbonyl-4-nitroindan
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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